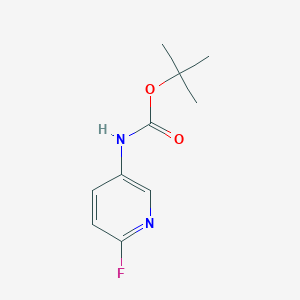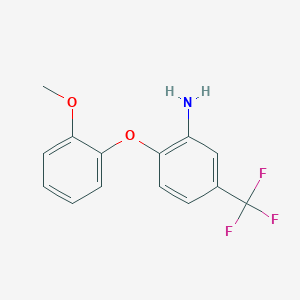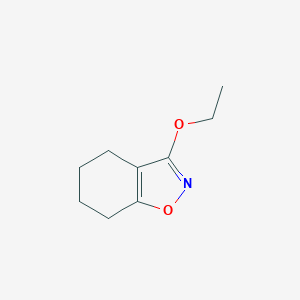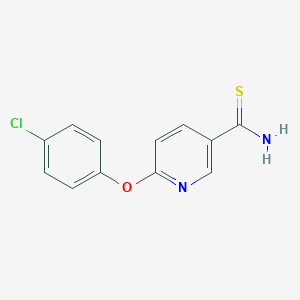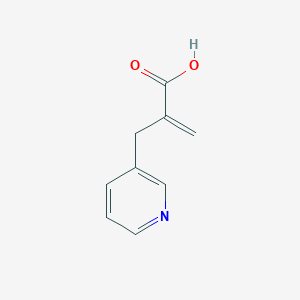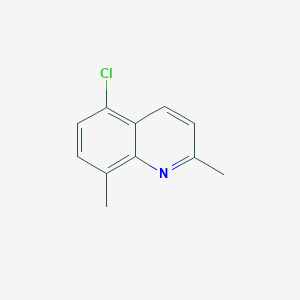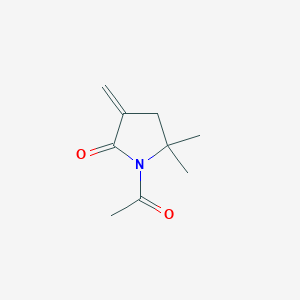
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one, also known as AMDP, is a pyrrolidine derivative that has gained significant attention in the scientific community for its potential applications in various fields. The compound is known for its unique chemical structure, which makes it a valuable tool for researchers studying various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. Studies have shown that 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one can inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. The compound has also been shown to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their metabolic processes.
Effets Biochimiques Et Physiologiques
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has also been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is its unique chemical structure, which makes it a valuable tool for researchers studying various biochemical and physiological processes. The compound is readily available, and its synthesis is relatively straightforward, which makes it an accessible compound for research purposes. However, one of the limitations of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one. One potential direction is the further investigation of its antitumor activity and its potential applications in cancer therapy. Another direction is the exploration of its antimicrobial properties and its potential use in the development of new antimicrobial agents. Additionally, the study of the mechanism of action of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one and its effects on various metabolic pathways may provide valuable insights into the underlying mechanisms of various diseases.
Méthodes De Synthèse
The synthesis of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one involves the reaction of 2,5-dimethylpyrrole with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature and the catalyst used. Overall, the synthesis of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is a relatively straightforward process, which makes it a readily available compound for research purposes.
Applications De Recherche Scientifique
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity, making it a potential drug candidate for the treatment of cancer. 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has also been investigated for its antimicrobial properties, with studies showing that it has a broad spectrum of activity against various microorganisms, including bacteria and fungi.
Propriétés
Numéro CAS |
167281-21-2 |
|---|---|
Nom du produit |
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
1-acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-9(3,4)10(7(2)11)8(6)12/h1,5H2,2-4H3 |
Clé InChI |
AVYZBJIKOQJRRE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
SMILES canonique |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Synonymes |
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



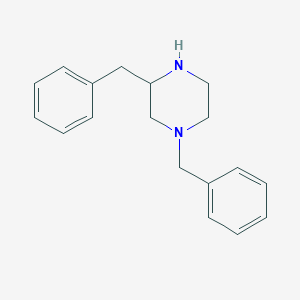
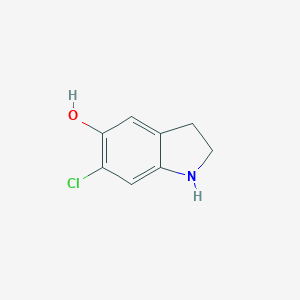

![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
